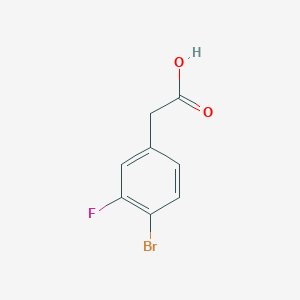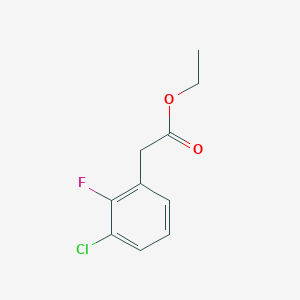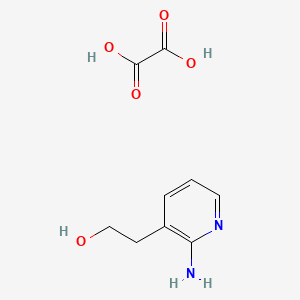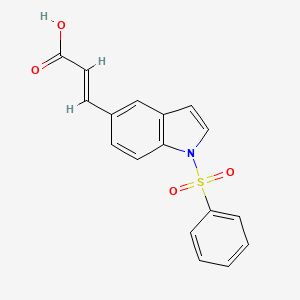
2-Propylpyrrolidine hydrochloride
Overview
Description
2-Propylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1609407-52-4 . It has a molecular weight of 149.66 .
Molecular Structure Analysis
The molecular structure of 2-Propylpyrrolidine hydrochloride is represented by the InChI Code: 1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound consists of a pyrrolidine ring with a propyl group attached, along with a hydrochloride group.
Scientific Research Applications
Anticancer Agents
The pyrrolidine ring, a core structure in 2-Propylpyrrolidine hydrochloride, is often utilized in the development of anticancer agents. Its ability to efficiently explore pharmacophore space due to sp3-hybridization makes it a valuable scaffold in drug design . The non-planarity of the ring, known as “pseudorotation”, contributes to the three-dimensional coverage of the molecule, influencing the interaction with biological targets .
Antibacterial and Antifungal Applications
Pyrrolidine derivatives have shown significant promise as antibacterial and antifungal agents. The steric factors of the pyrrolidine ring influence biological activity, which can be harnessed to develop compounds with specific antibacterial and antifungal properties .
Central Nervous System (CNS) Diseases
The structural versatility of pyrrolidine allows for the creation of compounds targeting CNS diseases. The stereochemistry of the molecule, particularly the orientation of substituents, can lead to different biological profiles, making it a candidate for designing drugs for CNS conditions .
Anti-inflammatory and Analgesic Agents
Pyrrolidine derivatives are explored for their potential as anti-inflammatory and analgesic agents. The unique structure–activity relationship (SAR) of these compounds can be optimized to enhance their efficacy in treating inflammation and pain .
Antidiabetic Agents
The pyrrolidine scaffold is also involved in the synthesis of antidiabetic agents. Its stereogenicity and the spatial orientation of substituents play a crucial role in binding to enantioselective proteins, which is essential for the development of antidiabetic drugs .
Organ Protective Activities
Research has indicated that pyrrolidine alkaloids possess organ protective activities. These compounds can be designed to target specific organs, providing a protective effect against various types of damage .
Neuropharmacological Activities
Pyrrolidine alkaloids have been associated with neuropharmacological activities, including the potential to treat neurodegenerative diseases. Their diverse biological activities make them suitable for exploring new treatments in neuropharmacology .
Antioxidant Properties
The antioxidant properties of pyrrolidine alkaloids are noteworthy. They can scavenge free radicals and protect cells from oxidative stress, which is beneficial in various oxidative stress-related conditions .
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine alkaloids interact with a variety of targets, depending on their specific structures and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic effects .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
properties
IUPAC Name |
2-propylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMHDUHJCUGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrrolidine hydrochloride | |
CAS RN |
1609407-52-4 | |
| Record name | Pyrrolidine, 2-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)